6-ethoxy-4-methyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine
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Overview
Description
6-ethoxy-4-methyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a quinazoline core with various substituents that may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-4-methyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine typically involves multiple steps, starting with the preparation of the quinazoline core. Common synthetic routes include:
Cyclization Reactions: Starting from anthranilic acid derivatives, cyclization reactions can form the quinazoline core.
Substitution Reactions: Introduction of the ethoxy and methyl groups through nucleophilic substitution reactions.
Formation of the Triazine Ring: The triazine ring can be synthesized through condensation reactions involving appropriate amines and aldehydes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-4-methyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the quinazoline core or the triazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
6-ethoxy-4-methyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for developing new drugs, particularly for its potential antitumor, antiviral, and antibacterial activities.
Biological Studies: It can be used to study the biological pathways and molecular targets involved in its mechanism of action.
Chemical Biology: The compound can serve as a tool for probing the structure-activity relationships of quinazoline derivatives.
Mechanism of Action
The mechanism of action of 6-ethoxy-4-methyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects through inhibition or activation of these targets, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds such as gefitinib, erlotinib, and afatinib are well-known quinazoline derivatives with antitumor activity.
Triazine Derivatives: Compounds like atrazine and simazine are triazine derivatives used as herbicides.
Uniqueness
6-ethoxy-4-methyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine is unique due to its specific combination of quinazoline and triazine moieties, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C22H26N6O |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
6-ethoxy-4-methyl-N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine |
InChI |
InChI=1S/C22H26N6O/c1-3-29-18-9-10-20-19(13-18)16(2)25-22(26-20)27-21-23-14-28(15-24-21)12-11-17-7-5-4-6-8-17/h4-10,13H,3,11-12,14-15H2,1-2H3,(H2,23,24,25,26,27) |
InChI Key |
SBAGFMVDSQZDSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)CCC4=CC=CC=C4)C |
Origin of Product |
United States |
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